GP100 Peptide Melanoma Vaccine YLEPGPVTA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The GP100 Peptide Melanoma Vaccine YLEPGPVTA is a melanoma vaccine composed of an HLA-A2-restricted peptide . It’s also known as IMCgp100 and is an affinity-enhanced T cell receptor (TCR) specific for the HLA-A2 restricted melanoma gp100 peptide . The FDA approved a bispecific gp100 peptide-HLA-directed CD3 T cell engager, tebentafusp-tebn, for HLA-A*02:01-positive adult patients with unresectable or metastatic uveal melanoma .

Synthesis Analysis

The vaccine is administered subcutaneously in either of two adjuvants, Montanide ISA-51 or QS-21, to patients with high-risk resected melanoma . In a phase 3 trial, Moderna and Merck announced the launch of a personalized vaccine against melanoma, mRNA-4157, plus pembrolizumab, as combination therapy for high-risk patients who have undergone surgery .Molecular Structure Analysis

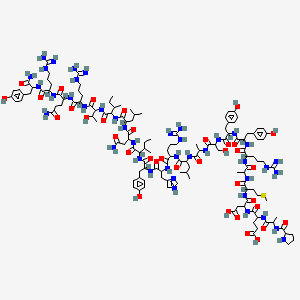

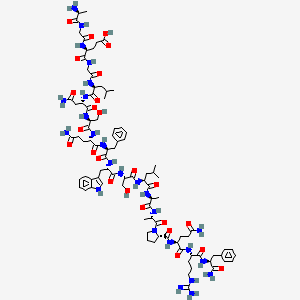

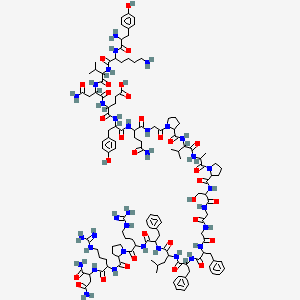

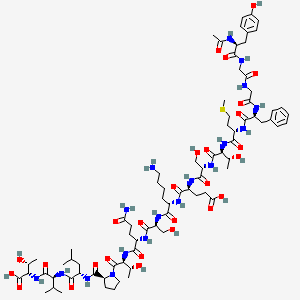

The molecular structure of the this compound involves a soluble affinity-enhanced HLA-A*02:01–restricted T-cell receptor that is specific for the glycoprotein 100 (gp100) peptide YLEPGPVTA and is fused to an anti-CD3 single-chain variable fragment .Chemical Reactions Analysis

The vaccine’s manufacturing pipeline begins with sequencing of the genome of each patient’s tumor and healthy tissue . The vaccine did not increase the frequency of immune-related side effects of pembrolizumab or serious adverse events of grade 3 or higher .科学的研究の応用

Immunologic and Clinical Outcomes

Phase I Trial Outcomes

A melanoma vaccine composed of the GP100 peptide (YLEPGPVTA) demonstrated immunogenicity and suggested long-term immune responses in some patients. It showed a favorable survival rate compared to expected survival in patients with high-risk resected melanoma (Slingluff et al., 2001).

HLA-A*2402 Restricted Peptide

A Phase I clinical trial using a HLA-A*2402 restricted GP100 peptide for treating patients with metastatic melanoma demonstrated safety and induced antigen-specific T-cell responses in multiple patients (Baba et al., 2010).

CTL Response Stimulation

GP100 peptide vaccines are designed to stimulate the host immune system to mount a cytotoxic T lymphocyte (CTL) response against tumor cells positive for the GP100 antigen, potentially leading to decreased tumor growth (Definitions, 2020).

Vaccine Design and Immunogenicity

Enhanced Immunogenicity with Modifications

Vaccines like GP100:209-217(210M) are synthesized with amino acid substitutions to improve immunogenicity, stimulating a stronger immune response against melanoma cells expressing GP100 (Definitions, 2020).

Draining Lymph Nodes and Peripheral Blood Analysis

A study evaluated CTL responses in peripheral blood lymphocytes (PBLs) and lymph nodes draining a vaccine site, demonstrating immunogenicity for peptides restricted by HLA-A1, HLA-A2, and HLA-A3 (Yamshchikov et al., 2001).

Enhanced Immune Responses

IL-12 Augmentation

A study showed that interleukin-12 may enhance the immune response to a multipeptide vaccine, suggesting further development of IL-12 as a vaccine adjuvant (Lee et al., 2001).

Combination with Ipilimumab

Ipilimumab combined with the GP100 peptide vaccine showed improved overall survival in patients with previously treated metastatic melanoma, highlighting the potential of combining peptide vaccines with other immunotherapies (Hodi et al., 2010).

Peptide Vaccine Optimization

Optimizing Vaccine Strategy

Variations in vaccine strategies, such as xenoimmunization or combining DNA and peptide vaccines, have been explored to improve the immunological response against the tumor-specific antigens of GP100 (Nawrath et al., 2001).

Delayed Schedule Immunization

The impact of administering interleukin-2 on a delayed schedule with a multipeptide melanoma vaccine was investigated, with findings suggesting it may augment T-cell responses more effectively than concurrent administration (Slingluff et al., 2004).

Memory T Cell Characterization

Research on the phenotype and function of GP100 peptide-specific memory CD8+ T cells in melanoma patients post-vaccination revealed insights into their functional maturity and the effectiveness of boosting immunizations (Walker et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

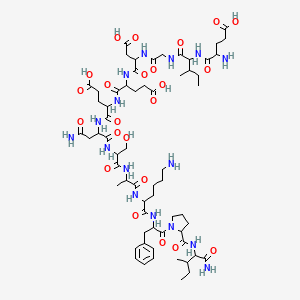

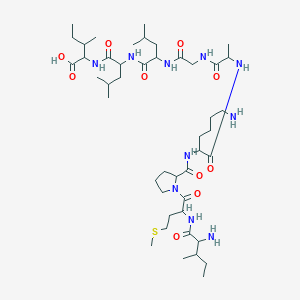

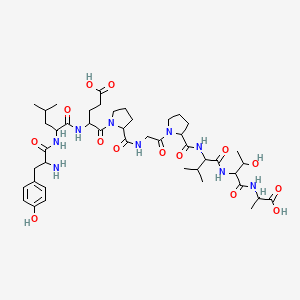

IUPAC Name |

4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEZYVGGTWZGPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67N9O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。